Cas no 2034281-30-4 (3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide)
![3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2034281-30-4x500.png)
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-chloro-2-methyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
- 3-chloro-2-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- 3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
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- インチ: 1S/C17H17ClN4O2S/c1-13-14(18)5-4-7-16(13)25(23,24)21-10-12-22-11-9-20-17(22)15-6-2-3-8-19-15/h2-9,11,21H,10,12H2,1H3
- InChIKey: QNUIAZVALVXLAR-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C([H])=C([H])C(=C1C([H])([H])[H])S(N([H])C([H])([H])C([H])([H])N1C([H])=C([H])N=C1C1=C([H])C([H])=C([H])C([H])=N1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 527
- XLogP3: 2.2
- トポロジー分子極性表面積: 85.3
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6502-0409-5μmol |
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034281-30-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6502-0409-20μmol |
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034281-30-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6502-0409-3mg |
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034281-30-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6502-0409-10mg |
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034281-30-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6502-0409-25mg |
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034281-30-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6502-0409-10μmol |
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034281-30-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-0409-2mg |
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034281-30-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6502-0409-40mg |
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034281-30-4 | 90%+ | 40mg |
$140.0 | 2023-04-24 | |
Life Chemicals | F6502-0409-15mg |
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034281-30-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6502-0409-2μmol |
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide |
2034281-30-4 | 2μmol |
$57.0 | 2023-09-08 |
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamideに関する追加情報
Research Brief on 3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide (CAS: 2034281-30-4)
Recent studies on the compound 3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide (CAS: 2034281-30-4) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities, particularly in targeting specific enzyme pathways involved in inflammatory and oncogenic processes.
The compound's mechanism of action has been elucidated through a series of in vitro and in vivo experiments. Research indicates that it acts as a potent inhibitor of certain kinases and sulfotransferases, which play critical roles in cellular signaling and metabolism. Notably, its ability to selectively bind to these enzymes has been demonstrated through X-ray crystallography and molecular docking studies, providing a solid foundation for further drug development.
In a recent study published in the Journal of Medicinal Chemistry, the pharmacokinetic properties of 3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide were evaluated. The results showed favorable absorption and distribution profiles, with moderate plasma protein binding and good bioavailability. These findings suggest that the compound could be a viable candidate for oral administration in clinical settings.
Another significant area of research involves the compound's anti-inflammatory effects. Preclinical models have demonstrated its efficacy in reducing cytokine production and inhibiting NF-κB signaling, which are key pathways in chronic inflammatory diseases. These effects were observed at low micromolar concentrations, indicating high potency and potential for therapeutic use in conditions such as rheumatoid arthritis and inflammatory bowel disease.
On the oncology front, preliminary data suggest that 3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide may exhibit antitumor activity by inducing apoptosis in cancer cells. Studies on various cancer cell lines, including breast and lung cancer, have shown dose-dependent inhibition of cell proliferation and induction of programmed cell death. These effects are believed to be mediated through the compound's interaction with specific apoptotic pathways.
Despite these promising findings, challenges remain in the development of this compound. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed in future research. Ongoing studies are focused on optimizing the chemical structure to enhance efficacy and reduce toxicity, as well as exploring combination therapies with existing drugs.
In conclusion, 3-chloro-2-methyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide represents a promising avenue for therapeutic intervention in both inflammatory and oncological diseases. Continued research and development efforts are essential to fully realize its potential and translate these findings into clinical applications.
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